1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone

Description

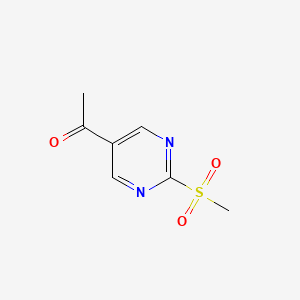

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative featuring a methylsulfonyl (-SO₂Me) group at the 2-position and an acetyl (-COCH₃) group at the 5-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the sulfonyl group, which enhances stability and influences pharmacokinetic properties.

Properties

IUPAC Name |

1-(2-methylsulfonylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-5(10)6-3-8-7(9-4-6)13(2,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRGDFWBNMBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis Using Pyrimidine Esters and Sulfonyl-Substituted Acetic Acids

One of the primary methods involves the nucleophilic addition of a Grignard reagent to an ester derivative of a pyrimidine carboxylic acid, coupled with the use of a sulfonyl-substituted phenyl acetic acid or its salts.

-

- Starting materials include the ester of 6-methylpyridine-3-carboxylic acid (or analogous pyrimidine esters) and (4-methylsulfonyl)phenyl acetic acid or its alkaline salts.

- The Grignard reagent used is typically a C1-C5 alkylmagnesium halide, with tert-butylmagnesium chloride preferred for optimal results.

- The reaction is carried out in an organic solvent, preferably tetrahydrofuran (THF), using about 10 to 30 volumes of solvent, with 20 volumes being typical.

- Temperature is maintained between 40°C and 70°C, ideally around 65°C.

- The simultaneous addition of the Grignard reagent and the pyrimidine ester is controlled over 30 minutes to 2 hours, commonly 60 minutes.

-

- After the reaction, the mixture is cooled and diluted with water, acidified to pH 0-1 using hydrochloric acid, and phases are separated.

- The organic phase is washed and the product precipitated by adjusting pH with sodium hydroxide at 40-45°C, followed by cooling.

- The product is isolated by filtration and dried under vacuum at 50-60°C for 8 hours.

-

- Typical molar yields range from 78% to 88%, with an example yield of 80% reported.

- The process avoids tungsten-based catalysts, reducing impurity formation and improving product purity.

-

- High yield and purity.

- Avoidance of heavy metal catalysts.

- Scalable for laboratory and industrial production.

| Step | Details |

|---|---|

| Starting materials | Pyrimidine ester, (4-methylsulfonyl)phenyl acetic acid or salt |

| Grignard reagent | tert-butylmagnesium chloride (preferred) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40-70°C (optimal 65°C) |

| Reaction time | 30 min to 2 hours (typical 60 min) |

| Workup | Acidification, phase separation, precipitation |

| Drying conditions | Vacuum drying at 50-60°C for 8 hours |

| Yield | 78-88% molar yield (example 80%) |

Microwave-Assisted Condensation Using 1-(4-Amino-2-Methylsulfinyl-5-Pyrimidinyl)ethanone

Another method relevant to related pyrimidinyl ethanone derivatives involves microwave-assisted condensation reactions, which can be adapted for methylsulfonyl-substituted analogs.

-

- The key intermediate 1-(4-amino-2-methylsulfinyl-5-pyrimidinyl)ethanone is reacted with ethyl acetoacetate under microwave irradiation at 700 watts.

- Reaction times are short, typically 8-12 minutes.

- Post-reaction, the mixture is cooled, dissolved in dichloromethane, and washed sequentially with water, sodium bicarbonate solution (10%), and saturated salt solution.

- Drying is performed with anhydrous sodium sulfate, followed by concentration.

-

- Rapid reaction times due to microwave heating.

- Efficient condensation leading to ring-closure products.

- Mild workup conditions.

-

- While this method is described for methylsulfinyl-substituted pyrimidinyl ethanones, the approach can be adapted for methylsulfonyl derivatives with appropriate optimization.

| Step | Details |

|---|---|

| Starting materials | 1-(4-amino-2-methylsulfinyl-5-pyrimidinyl)ethanone, ethyl acetoacetate |

| Reaction method | Microwave irradiation (700 W) |

| Reaction time | 8-12 minutes |

| Workup | Extraction with dichloromethane, aqueous washes, drying with Na2SO4 |

| Drying and concentration | Anhydrous sodium sulfate drying, evaporation |

Classical Condensation and Cyclization Strategies in Pyrimidine Derivative Synthesis

Literature on related pyrimidine derivatives highlights the use of condensation reactions between methyl-thiourea and formylated intermediates, followed by ring closure and functional group transformations to introduce acetyl and methylsulfonyl substituents.

-

- Condensation of methyl-thiourea with dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates.

- Cyclization with chloroacetone to yield 5-acetyl-pyrimidine or thiazole derivatives.

- Protection and deprotonation steps to introduce further substituents.

- Oxidation of alcohol intermediates to ketones using manganese dioxide.

-

- These methods provide insight into the synthetic flexibility and functional group manipulations possible on the pyrimidinyl ethanone scaffold.

- The oxidation of methylsulfinyl to methylsulfonyl groups can be incorporated as a final step if starting from sulfide or sulfoxide precursors.

| Step | Reagents and Conditions | Yield/Notes |

|---|---|---|

| Condensation | Methyl-thiourea + DMF-DMA, room temperature, 2 h | High yield (up to 98%) |

| Cyclization | Chloroacetone, pyridine, ethanol, room temp, 4 h | Efficient ring closure |

| Oxidation | Manganese dioxide, chloroform, room temp, 4 h | 65-85% yield of ketones |

Source: European Journal of Medicinal Chemistry, 2020

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard addition to pyrimidine ester | Pyrimidine ester, (4-methylsulfonyl)phenyl acetic acid, tert-butylmagnesium chloride | THF, 65°C, 1 hr | 78-88 | Avoids heavy metal catalysts |

| Microwave-assisted condensation | 1-(4-amino-2-methylsulfinyl-5-pyrimidinyl)ethanone, ethyl acetoacetate | Microwave 700 W, 8-12 min | Not specified | Rapid, mild workup |

| Classical condensation and cyclization | Methyl-thiourea, DMF-DMA, chloroacetone, MnO2 | Room temp, multiple steps | Up to 98 (condensation) | Multi-step, versatile functionalization |

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Sulfur Oxidation State

- Methylsulfonyl (SO₂Me) : The target compound’s sulfonyl group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation. Sarolaner () demonstrates that this group contributes to prolonged efficacy in antiparasitic agents .

- Methylsulfanyl (SMe) : Found in dihydropyrimidines () and aromatic pyrimidines (), this group is less oxidized and may act as a prodrug, metabolically converting to SO₂Me. It offers intermediate stability and reactivity .

Substituent Effects

Ring Saturation

- However, reduced aromaticity may lower thermal stability compared to fully aromatic pyrimidines .

- Aromatic Pyrimidines (Target compound, ): Fully conjugated systems offer rigidity, favoring strong intermolecular interactions in crystalline states.

Biological Activity

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications based on various studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylsulfonyl group, which is known to influence its biological activity significantly. The presence of the methylsulfonyl group is crucial for enhancing selectivity and potency against specific biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

- In Vitro Studies : In one study, various pyrimidine derivatives were synthesized, including those with the methylsulfonyl group. The compound exhibited moderate to high selectivity for COX-2 inhibition compared to COX-1, with an IC50 value lower than that of celecoxib, a known COX-2 inhibitor .

- In Vivo Studies : The anti-nociceptive effects were evaluated using the writing reflex test in animal models, demonstrating significant dose-dependent activity .

2. Anticancer Activity

The anticancer potential of this compound has also been explored.

- Cell Line Studies : The compound showed considerable cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. It demonstrated an IC50 value indicating significant inhibitory effects on cell proliferation .

- Mechanism of Action : The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP leads to increased apoptosis in cancer cells .

Table 1: COX-2 Inhibition Potency

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | <0.05 | High |

| Celecoxib | 0.06 | Reference |

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 18 |

| Olaparib | 57.3 |

Case Studies

Several studies have investigated the biological activity of related compounds containing the methylsulfonyl group:

- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their COX-2 inhibitory activity, revealing that modifications at specific positions significantly affected potency and selectivity .

- Anticancer Evaluation : Research focused on the synthesis of compounds targeting PARP and their subsequent evaluation against breast cancer cell lines demonstrated that compounds with similar structures to this compound exhibited promising results in inhibiting cancer cell growth .

Q & A

Q. Advanced

- HPLC-DAD/ELSD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities down to 0.1% .

- NMR Spectroscopy : ¹H and ¹³C NMR identify residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ m/z calculated: 215.0453; observed: 215.0455) .

What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Advanced

The methylsulfonyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Key findings:

- Kinetic Studies : Second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in reactions with amines, indicating a rate-limiting nucleophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states .

Mechanistic probes include isotopic labeling (¹⁸O in sulfonyl group) to track substitution pathways .

How is this compound utilized in probing biochemical pathways?

Q. Advanced

- Enzyme Inhibition : IC₅₀ values against dihydrofolate reductase (DHFR) are determined via spectrophotometric assays (NADPH oxidation at 340 nm) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks subcellular localization using confocal microscopy .

- Proteomics : SILAC (stable isotope labeling) identifies binding partners in HEK293 cell lysates .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 2000 mg/kg in rodents, but irritant) .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

What in vitro models are appropriate for preliminary toxicity screening?

Q. Advanced

- Hepatotoxicity : Primary human hepatocytes (3D spheroid models) assess CYP450 inhibition .

- Genotoxicity : Ames test (TA98 strain) evaluates mutagenic potential .

- Cardiotoxicity : hERG channel inhibition measured via patch-clamp electrophysiology .

How does photodegradation impact experimental reproducibility, and how is it monitored?

Advanced

UV light (254 nm) induces cleavage of the sulfonyl group, forming pyrimidin-5-yl radicals.

Monitoring Methods :

- UV-Vis Spectroscopy : Track absorbance decay at λₘₐₓ = 280 nm .

- EPR : Detect radical intermediates using spin traps like DMPO .

Prevention : Amber glassware and UV-filtered lighting .

What are the advantages of crystallographic data over computational predictions for structural analysis?

Q. Advanced

- Accuracy : X-ray structures resolve hydrogen bonding networks (e.g., S=O···H–N interactions) missed in DFT .

- Conformational Flexibility : MD simulations often underestimate torsional angles (e.g., ethanone group rotation barriers) .

- Validation : Experimental data refines force field parameters in software like Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.